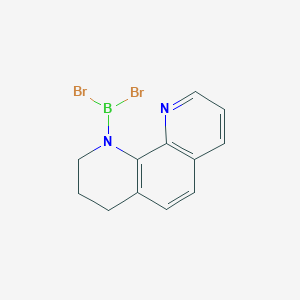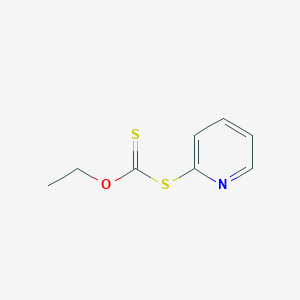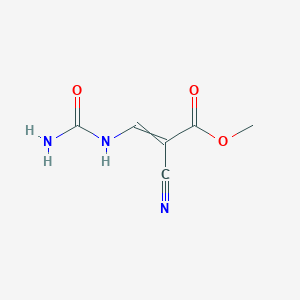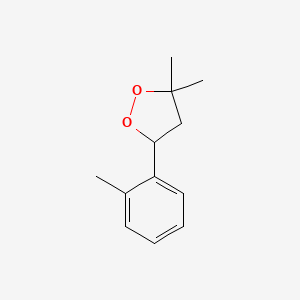
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a boron atom bonded to two bromine atoms and a tetrahydro-phenanthroline ring system, making it a versatile molecule for various applications in chemistry and materials science.
準備方法
The synthesis of 1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of a suitable phenanthroline derivative with dibromoborane. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: Reduction reactions can convert the dibromoboranyl group to other boron-containing functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other boron-containing compounds and as a catalyst in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, influencing their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the specific application.
類似化合物との比較
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline can be compared with other boron-containing compounds such as:
Diborane: A simpler boron hydride with different reactivity and applications.
Boranes: Compounds with boron-hydrogen bonds, used in various chemical reactions.
Diazaboroles: Boron-nitrogen compounds with unique luminescent properties. The uniqueness of this compound lies in its specific structure, which combines the properties of boron and phenanthroline, making it suitable for a wide range of applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
89630-59-1 |
|---|---|
分子式 |
C12H11BBr2N2 |
分子量 |
353.85 g/mol |
IUPAC名 |
dibromo(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)borane |
InChI |
InChI=1S/C12H11BBr2N2/c14-13(15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
InChIキー |
QABKAGOBIKGKJB-UHFFFAOYSA-N |
正規SMILES |
B(N1CCCC2=C1C3=C(C=CC=N3)C=C2)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)


![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)

![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)

![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)

![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
